Cas no 80434-33-9 (1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-)

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- structure
80434-33-9 structure
Product name:1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
CAS No:80434-33-9
MF:C24H32O6
Molecular Weight:416.507287979126
CID:837503
PubChem ID:91895362

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 化学的及び物理的性質

名前と識別子

    • γ-Diasarone
    • (1S,2S,3S)-1-Ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyp henyl)indane
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R...
    • GAMMA-DIASARONE
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1α,2β,3α)- (ZCI)
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene (ACI)
    • 2,3-Dihydro-4,5,7-trimethoxy-1-ethyl-2-methyl-3-(2,4,5-trimethoxyphenyl)indene
    • Diasarone 2
    • HX5LD59PRB
    • Rel-(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • Diasarone, gamma-
    • DTXSID701115784
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1alpha,2beta,3alpha)-
    • 1H-Indene, 1-ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-, (1R,2R,3R)-rel-
    • 80434-33-9
    • rel-(1R,2R,3R)-1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene
    • AKOS032962398
    • FS-9047
    • -Diasarone
    • SCHEMBL5280061
    • 1-Ethyl-2,3-dihydro-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-1H-indene, 9CI
    • 1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
    • g-Diasarone
    • (1S,2S,3S)-1-ETHYL-4,5,7-TRIMETHOXY-2-METHYL-3-(2,4,5-TRIMETHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE
    • [ "" ]
    • 1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel-
    • インチ: 1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1
    • InChIKey: ZPOQFZFDKXZAGL-RXSFTSLZSA-N
    • SMILES: O(C1C(OC)=CC(OC)=C2C=1[C@H](C1C=C(OC)C(OC)=CC=1OC)[C@H]([C@@H]2CC)C)C

計算された属性

  • 精确分子量: 416.22000
  • 同位素质量: 416.22
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 530
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4A^2
  • XLogP3: 5.2

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 99-100°C
  • Boiling Point: 495.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 192.4±28.6 °C
  • PSA: 55.38000
  • LogP: 5.01340
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Security Information

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN4095-5 mg
gamma-Diasarone
80434-33-9 98%
5mg
¥ 3,330 2023-07-10
TargetMol Chemicals
TN4095-1 mL * 10 mM (in DMSO)
gamma-Diasarone
80434-33-9 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN4095-1 ml * 10 mm
gamma-Diasarone
80434-33-9
1 ml * 10 mm
¥ 3430 2024-07-19
TargetMol Chemicals
TN4095-5mg
gamma-Diasarone
80434-33-9
5mg
¥ 3330 2024-07-19

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  45 °C
Reference
Acid-catalyzed dimerization of α-asarone and anticancer evaluation of the dimers
Xu, Yingying; et al, Youji Huaxue, 2013, 33(9), 1982-1987

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Silver triflate ,  Gold(I) chloride Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  16.5 h, rt
Reference
Gold-Catalyzed Dimeric Cyclization of Isoeugenol and Related 1-Phenylpropenes in Ionic Liquid: Environmentally Friendly and Stereoselective Synthesis of 1,2,3-Trisubstituted 2,3-Dihydro-1H-indenes
Morita, Nobuyoshi; et al, Synthesis, 2016, 48(12), 1927-1933

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures
Lantano, Beatriz; et al, Magnetic Resonance in Chemistry, 2017, 55(7), 619-633

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Chloroform ;  1 h, reflux
Reference
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
Reference
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tin tetrachloride ,  α-Ethyl-3-hydroxybenzenemethanol Solvents: Dichloromethane ;  30 min, 0 °C
Reference
Scope of the formal [3 + 2] cycloaddition for the synthesis of substituted 3-arylindanes and related compounds
Lantano, Beatriz; et al, Tetrahedron, 2008, 64(18), 4090-4102

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
Reference
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min
Reference
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 70 °C
Reference
Synthesis of 1-ethyl-2-methyl-3-arylindanes. Stereochemistry of five-membered ring formation
Alesso, Elba; et al, ARKIVOC (Gainesville, 2003, (10), 283-297

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Raw materials

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- Preparation Products

1H-Indene,1-ethyl-2,3-dihydro-4,5,7- trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-,(1R,2R,3R)-rel- 関連文献

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司